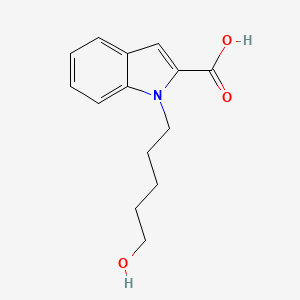
1-(5-Hydroxypentyl)-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Hydroxypentyl)-1H-indole-2-carboxylic acid is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention due to its structural similarity to various synthetic cannabinoids and its potential applications in scientific research. The compound’s unique structure, featuring a hydroxypentyl side chain, makes it a subject of interest for studying its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxypentyl)-1H-indole-2-carboxylic acid typically involves the reaction of indole derivatives with appropriate reagents to introduce the hydroxypentyl side chain. One common method involves the alkylation of indole-2-carboxylic acid with 5-bromopentanol under basic conditions, followed by oxidation to introduce the hydroxyl group . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Hydroxypentyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a pentyl side chain.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of 1-(5-oxopentyl)-1H-indole-2-carboxylic acid.
Reduction: Formation of 1-(pentyl)-1H-indole-2-carboxylic acid.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-(5-Hydroxypentyl)-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other indole derivatives and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-Hydroxypentyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as cannabinoid receptors (CB1 and CB2). The compound acts as an agonist, binding to these receptors and mimicking the effects of endogenous cannabinoids . This interaction leads to the modulation of various signaling pathways, resulting in physiological effects such as pain relief and anti-inflammatory responses.
Comparaison Avec Des Composés Similaires
JWH-018: A synthetic cannabinoid with a similar indole structure but different side chains.
AM-2202: Another synthetic cannabinoid with a hydroxypentyl side chain.
5F-PB-22: A synthetic cannabinoid with a fluorinated pentyl side chain.
Uniqueness: 1-(5-Hydroxypentyl)-1H-indole-2-carboxylic acid is unique due to its specific hydroxypentyl side chain, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with cannabinoid receptors, making it a valuable compound for studying receptor-ligand interactions and developing new therapeutic agents.
Propriétés
Numéro CAS |
61354-51-6 |
|---|---|
Formule moléculaire |
C14H17NO3 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
1-(5-hydroxypentyl)indole-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c16-9-5-1-4-8-15-12-7-3-2-6-11(12)10-13(15)14(17)18/h2-3,6-7,10,16H,1,4-5,8-9H2,(H,17,18) |
Clé InChI |
OAVUJLGEPJIZBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2CCCCCO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14586741.png)
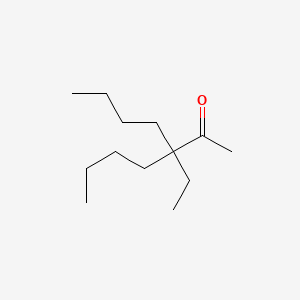
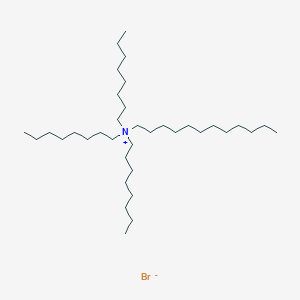
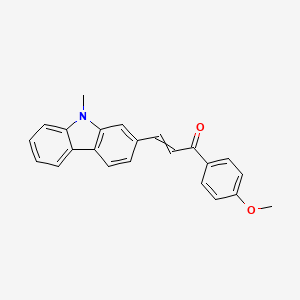
![1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene](/img/structure/B14586771.png)

![2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586780.png)
![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)
![6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14586791.png)


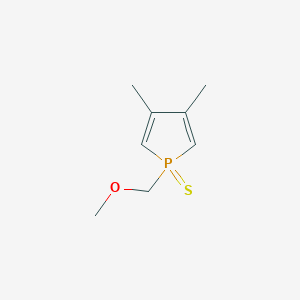
![Chloro(fluoro)[(3-fluorophenyl)methyl]silyl](/img/structure/B14586820.png)
![N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14586822.png)
